4,5-Dimethylthiophene-3-carbohydrazide
Description
Conceptual Framework of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of heterocyclic chemistry. nih.govnih.gov Its structure is found in numerous natural products and has been incorporated into a wide array of pharmacologically active molecules. chemrxiv.orgmdpi.com The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without losing biological activity, a strategy frequently employed in medicinal chemistry to modulate a compound's properties. ajgreenchem.com
The reactivity of the thiophene ring is characterized by its susceptibility to electrophilic aromatic substitution, which allows for the introduction of various functional groups onto the ring. ajgreenchem.com Furthermore, the sulfur atom can participate in coordination with metal catalysts, although this can sometimes lead to catalyst poisoning. ontosight.ai The development of innovative synthetic methods, including cyclization of functionalized alkynes, has provided regioselective and atom-economical routes to substituted thiophenes. ontosight.ai These synthetic advancements have solidified the role of thiophene derivatives as crucial intermediates and building blocks in the synthesis of complex organic materials and pharmaceuticals. mdpi.com
Significance of Hydrazide Functional Groups in Synthetic Organic Chemistry
The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a highly versatile and reactive component in organic synthesis. sapub.org Hydrazides are typically prepared from the reaction of esters with hydrazine (B178648). sapub.org They are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, through cyclocondensation reactions. ajgreenchem.com1int.co.uk
The reactivity of the hydrazide group stems from the presence of nucleophilic nitrogen atoms and the ability to form hydrazones upon reaction with aldehydes and ketones. These hydrazones are important bidentate ligands and intermediates for further synthetic transformations. The ability of the hydrazide group to participate in hydrogen bonding also influences the crystal packing and conformational properties of molecules. nih.gov This functional group is a key structural motif in many compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov
Research Trajectories for 4,5-Dimethylthiophene-3-carbohydrazide: Current Landscape and Future Prospects
While the broader classes of thiophene and hydrazide derivatives are well-studied, specific research on this compound is still in its nascent stages. The compound is commercially available, indicating its utility as a building block for more complex molecules. sapub.orgmdpi.com Its chemical structure, featuring a nucleophilic hydrazide group attached to an electron-rich dimethylated thiophene ring, suggests significant potential for synthetic diversification and biological applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 524934-36-9 |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Physical Form | Solid |
| Purity | ≥95% |
This data is compiled from chemical supplier information. sapub.orgmdpi.com
Future research is likely to focus on several key areas. A primary trajectory will be its use as a synthon. The hydrazide moiety can be readily reacted with a variety of electrophiles, particularly aldehydes and ketones, to form a library of N-acylhydrazone derivatives. For example, the synthesis of related compounds like 4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide involves the reaction of the carbohydrazide (B1668358) with an appropriate aldehyde.
Table 2: Potential Synthetic Reactions of this compound
| Reactant | Product Type | Potential Heterocyclic Ring |
| Aldehydes/Ketones | Hydrazones | - |
| 1,3-Dicarbonyl Compounds | Pyrazoles | Pyrazole (B372694) |
| Isothiocyanates | Thiosemicarbazides | Triazole, Thiadiazole |
| Carbon Disulfide | Dithiocarbazates | Oxadiazole, Thiadiazole |
Another significant research direction is the biological evaluation of its derivatives. Given that various thiophene-hydrazide conjugates have demonstrated potent antimicrobial, anticancer, and kinase inhibitory activities, it is plausible that derivatives of this compound will exhibit interesting pharmacological profiles. The dimethyl substitution pattern on the thiophene ring may influence the lipophilicity and metabolic stability of these derivatives, potentially leading to improved pharmacokinetic properties.
Finally, detailed structural studies, such as X-ray crystallography of the parent compound and its derivatives, will provide valuable insights into their molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding. nih.gov This information is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties. The exploration of this compound represents a promising frontier in the ongoing development of novel heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylthiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-5(2)11-3-6(4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSYIAJXBNLPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404709 | |
| Record name | 4,5-dimethylthiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524934-36-9 | |
| Record name | 4,5-dimethylthiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 4,5 Dimethylthiophene 3 Carbohydrazide
Reactivity of the Carbohydrazide (B1668358) Functional Group
The carbohydrazide moiety (-CONHNH₂) is the epicenter of the molecule's reactivity. The terminal primary amine (-NH₂) is highly nucleophilic, while the adjacent secondary amine (-NH-) can also participate in reactions, particularly cyclizations. This dual functionality allows for a wide range of chemical transformations.
Condensation Reactions for Hydrazone and Schiff Base Formation
One of the most fundamental reactions of 4,5-dimethylthiophene-3-carbohydrazide is its condensation with aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). The resulting compounds are known as hydrazones (from ketones or aldehydes) or, more broadly, Schiff bases. bohrium.commdpi.com
The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). chemrevlett.comscispace.com The formation of the hydrazone is confirmed by the disappearance of the hydrazide protons and the appearance of a new azomethine proton (-N=CH-) signal in the ¹H NMR spectrum. mdpi.com This pathway is a common first step for the synthesis of more complex heterocyclic systems. scispace.com
| Reactant Type | Example Reactant | Product Class | Typical Conditions |
|---|---|---|---|
| Aromatic Aldehyde | Substituted Benzaldehydes | Aroylhydrazone / Schiff Base | Ethanol, catalytic acetic acid, reflux scispace.com |
| Heterocyclic Aldehyde | 5-phenylthiophene-2-carboxaldehyde | Aroylhydrazone / Schiff Base | Ethanol, catalytic acetic acid, reflux scispace.com |
| Aromatic Ketone | Substituted Acetophenones | Aroylhydrazone | Ethanol, reflux nih.gov |
Cyclization Reactions for Fused Heterocyclic System Construction
The hydrazide and its derivative hydrazones are pivotal intermediates for synthesizing five-membered heterocyclic rings. These cyclization reactions provide pathways to a variety of important chemical scaffolds.
Pyrazoline and pyrazole (B372694) rings can be synthesized from this compound through several routes. A common method involves the reaction of the carbohydrazide with α,β-unsaturated aldehydes or ketones (chalcones). semanticscholar.org This reaction proceeds via a Michael addition followed by cyclization and dehydration to yield the stable pyrazoline ring. semanticscholar.org
Alternatively, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides a direct route to pyrazole derivatives. nih.gov The reaction involves condensation of the hydrazide with both carbonyl groups to form the five-membered pyrazole ring. These reactions are often carried out in solvents like acetic acid or ethanol under reflux. semanticscholar.org
| Target Ring | Co-reactant | General Product Structure | Typical Conditions |
|---|---|---|---|
| Pyrazoline | α,β-Unsaturated Ketone (Chalcone) | 1-(4,5-dimethylthenoyl)-5-aryl-3-aryl-pyrazoline | Acetic Acid (30%), reflux semanticscholar.org |
| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | N-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethylthiophene-3-carboxamide | Ethanol or Acetic Acid, reflux |
| Pyrazole | Ethyl Acetoacetate | N-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4,5-dimethylthiophene-3-carboxamide | Ethanol, reflux nih.gov |
The synthesis of the 1,3,4-oxadiazole (B1194373) ring from this compound can be achieved through two primary pathways. The first involves the conversion of the carbohydrazide into an N,N'-diacylhydrazine intermediate. This is accomplished by reacting the carbohydrazide with a carboxylic acid or its more reactive derivatives (like an acyl chloride or anhydride). The resulting diacylhydrazine is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net
A second common method is the oxidative cyclization of the corresponding aroylhydrazone (Schiff base), which is formed by the initial condensation of the carbohydrazide with an aldehyde. biointerfaceresearch.com Various oxidizing agents, including chloramine-T, bromine in acetic acid, or potassium permanganate, can effect this transformation. scispace.combiointerfaceresearch.com
| Pathway | Reagents | Intermediate | Product |
|---|---|---|---|
| Cyclodehydration | 1. Aromatic carboxylic acid/acyl chloride 2. Dehydrating agent (e.g., POCl₃) | N,N'-Diacylhydrazine | 2-(4,5-dimethylthiophen-3-yl)-5-aryl-1,3,4-oxadiazole |
| Oxidative Cyclization | 1. Aromatic aldehyde 2. Oxidizing agent (e.g., Chloramine-T) | Aroylhydrazone | 2-(4,5-dimethylthiophen-3-yl)-5-aryl-1,3,4-oxadiazole scispace.com |
The construction of the 1,3,4-thiadiazole (B1197879) ring typically proceeds through a thiosemicarbazide (B42300) intermediate. This compound is reacted with an aryl or alkyl isothiocyanate (R-N=C=S) to form the corresponding 1-aroyl-4-alkyl/arylthiosemicarbazide. sbq.org.br
This thiosemicarbazide intermediate then undergoes acid-catalyzed cyclization with dehydration to yield the 1,3,4-thiadiazole ring. nih.gov Strong acids like concentrated sulfuric acid or phosphorus oxychloride are commonly employed for this step. nih.gov The resulting product is a 2-arylamino-5-(4,5-dimethylthiophen-3-yl)-1,3,4-thiadiazole.
| Step | Reagent | Intermediate/Product | Typical Conditions |
|---|---|---|---|
| 1. Thiosemicarbazide Formation | Alkyl/Aryl Isothiocyanate | 1-(4,5-dimethylthenoyl)-4-substituted-thiosemicarbazide | Ethanol, reflux |
| 2. Cyclization | Conc. H₂SO₄ or POCl₃ | 2-(Substituted-amino)-5-(4,5-dimethylthiophen-3-yl)-1,3,4-thiadiazole | Heating nih.gov |
The 1,2,4-triazole (B32235) ring system can also be synthesized from the same thiosemicarbazide intermediate used for thiadiazole synthesis. However, the cyclization is conducted under basic conditions instead of acidic ones. mdpi.com Refluxing the 1-aroyl-4-substituted-thiosemicarbazide with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, induces an intramolecular cyclization with the elimination of a water molecule to form the corresponding 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net
This thione derivative exists in tautomeric equilibrium with its thiol form. The key difference from the thiadiazole synthesis is the choice of a basic medium, which directs the cyclization pathway to favor the formation of the 1,2,4-triazole ring. mdpi.comresearchgate.net
| Intermediate | Reagent for Cyclization | Product Class | Typical Conditions |
|---|---|---|---|
| 1-(4,5-dimethylthenoyl)-4-substituted-thiosemicarbazide | Aqueous NaOH or KOH | 4-Substituted-5-(4,5-dimethylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol | Aqueous base, reflux mdpi.comresearchgate.net |
Pyrrole (B145914) and Thiazolidinone Ring Formation
The carbohydrazide group of this compound is a key functional handle for the construction of new heterocyclic rings, including pyrroles and thiazolidinones. These reactions typically proceed via initial condensation followed by intramolecular cyclization.
Pyrrole Ring Formation
The synthesis of pyrrole derivatives from a carbohydrazide can be achieved through reactions analogous to the Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine or hydrazine (B178648) with a 1,4-dicarbonyl compound. pharmaguideline.comorganic-chemistry.orgorganic-chemistry.org For this compound, the terminal -NH2 group of the hydrazide acts as the nucleophile. The reaction with a 1,4-diketone, such as 2,5-hexanedione, under neutral or weakly acidic conditions, would lead to the formation of an N-substituted pyrrole.
The mechanism involves the initial formation of a di-imine intermediate through the condensation of the hydrazide with both carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic N-(4,5-dimethylthenoylamino)pyrrole derivative. pharmaguideline.com This pathway provides a direct method for linking the 4,5-dimethylthiophene core to a pyrrole ring via a stable amide bridge.
Thiazolidinone Ring Formation
Thiazolidinone rings are commonly synthesized through the cyclocondensation of a hydrazone with a mercaptocarboxylic acid, such as mercaptoacetic acid (thioglycolic acid). rsc.orgderpharmachemica.comnih.govhilarispublisher.com This process involves a two-step sequence starting from this compound:
Hydrazone Formation: The carbohydrazide is first condensed with an appropriate aldehyde or ketone. This reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid), results in the formation of a stable N-acylhydrazone derivative. nih.gov
Cyclization: The resulting hydrazone is then treated with mercaptoacetic acid. In this step, the thiol group of mercaptoacetic acid adds across the C=N double bond of the hydrazone. A subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration, yields the 4-thiazolidinone (B1220212) ring. nih.govchemmethod.com Anhydrous zinc chloride is often used as a catalyst to facilitate this cyclization. derpharmachemica.comnih.gov
This pathway leads to the formation of N-amido-4-thiazolidinone derivatives, where the thiophene (B33073) moiety is appended to the 3-position of the thiazolidinone ring through the amide linkage.
Table 1: Synthesis of Thiazolidinone Derivatives from Hydrazones
| Starting Material | Reagent | Catalyst/Solvent | Product | Ref. |
|---|---|---|---|---|
| Schiff base of thiophene derivative | Thioglycollic acid | ZnCl₂ / DMF | Thiazolidinone derivative | derpharmachemica.com |
| N-acylhydrazone | Mercaptoacetic acid | ZnCl₂ / DMF | N-(2-aryl-4-oxo-thiazolidin-3-yl)acetamide | nih.gov |
Transformation to Thiosemicarbazide Derivatives and Subsequent Cyclizations
The conversion of this compound into thiosemicarbazide derivatives opens up further synthetic possibilities, particularly for the construction of five-membered heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles. irjmets.com
Formation of Thiosemicarbazides
Thiosemicarbazide derivatives are readily prepared by the reaction of a carbohydrazide with an isothiocyanate. irjmets.comproquest.com The reaction proceeds via the nucleophilic addition of the terminal amino group of the this compound to the electrophilic carbon atom of the isothiocyanate's -N=C=S group. researchgate.net This yields a 1,4-disubstituted thiosemicarbazide, specifically an N¹-(4,5-dimethylthenoyl)-N⁴-substituted thiosemicarbazide.
Subsequent Cyclizations
These thiosemicarbazide derivatives are valuable intermediates that can be cyclized under different conditions to yield distinct heterocyclic systems. The reaction pathway is highly dependent on the pH of the reaction medium. researchgate.netptfarm.pl
Acid-Catalyzed Cyclization (Formation of 1,3,4-Thiadiazoles): In the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid, the thiosemicarbazide undergoes intramolecular cyclodehydration. researchgate.netptfarm.plsbq.org.br The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the sulfur atom. Subsequent dehydration leads to the formation of a stable, aromatic 2-amino-1,3,4-thiadiazole (B1665364) ring. The product is a 2-(substituted-amino)-5-(4,5-dimethylthiophen-3-yl)-1,3,4-thiadiazole.
Base-Catalyzed Cyclization (Formation of 1,2,4-Triazoles): When the thiosemicarbazide is treated with a base, such as sodium hydroxide or sodium methoxide, the reaction proceeds through a different pathway. researchgate.netptfarm.plmdpi.com The base facilitates the deprotonation of the amide and thioamide protons, promoting an intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon. Elimination of a water molecule results in the formation of a 1,2,4-triazole-3-thiol (or its tautomeric thione form). The final product is a 4-substituted-5-(4,5-dimethylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol.
Table 2: Cyclization Pathways of Thiosemicarbazide Derivatives
| Starting Thiosemicarbazide | Reaction Condition | Product Heterocycle | Ref. |
|---|---|---|---|
| Acylthiosemicarbazide | Acidic (e.g., conc. H₂SO₄) | 1,3,4-Thiadiazole | ptfarm.pl |
| Acylthiosemicarbazide | Basic (e.g., NaOH) | 1,2,4-Triazole-3-thiol | researchgate.netptfarm.pl |
Functionalization Strategies for the Thiophene Nucleus in Related Systems
Beyond the reactivity of the side chain, the thiophene ring itself can be functionalized to introduce additional molecular complexity. These strategies are well-established in thiophene chemistry and are applicable to derivatives of this compound, often by protecting the reactive carbohydrazide group first.
Halogenation and Introduction of Organometallic Moieties for Cross-Coupling Reactions
Halogenated thiophenes are versatile intermediates for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. acs.org
Halogenation
The thiophene ring is susceptible to electrophilic halogenation. The positions adjacent to the sulfur atom (α-positions) are the most reactive. In this compound, the C2 position is unsubstituted and thus the primary site for halogenation. Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid are commonly used for regioselective bromination at this position. acs.org
Organometallic Moieties and Cross-Coupling Reactions
The resulting 2-halo-4,5-dimethylthiophene derivatives are key precursors for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the halothiophene with an organoboron reagent, such as an arylboronic acid or ester. mdpi.commdpi.comyoutube.com This method is widely used for the synthesis of aryl-substituted thiophenes due to its tolerance of a wide range of functional groups and the use of non-toxic boron reagents. mdpi.comresearchgate.net A typical catalytic system involves a palladium(0) source like Pd(PPh₃)₄ and a base such as K₃PO₄ or Na₂CO₃. mdpi.com
Stille Coupling: The Stille reaction pairs the halothiophene with an organotin compound (organostannane). rsc.orgacs.org This reaction is also catalyzed by palladium complexes and is highly effective for creating C-C bonds, particularly in the synthesis of complex molecules and conjugated polymers. researchgate.netuwindsor.caharvard.edu
These cross-coupling strategies allow for the direct and efficient introduction of alkyl, vinyl, or aryl substituents at the C2 position of the thiophene ring.
Table 3: Common Cross-Coupling Reactions on Thiophene Rings
| Reaction Name | Electrophile | Nucleophile | Catalyst/Conditions | Product | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halothiophene | Arylboronic acid/ester | Pd(0) catalyst, Base | Aryl-substituted thiophene | mdpi.commdpi.com |
Introduction of Amide-Containing Substituents via Thiophene Functionalization
Amide functionalities can be introduced onto the thiophene nucleus through several synthetic routes. One common method involves the initial formation of a thiophenecarboxylic acid, followed by standard amide bond formation. This can be achieved by:
Lithiation and Carboxylation: Directed ortho-metalation of a protected thiophene derivative, followed by quenching with carbon dioxide (CO₂), yields the corresponding carboxylic acid.
Amide Coupling: The resulting thiophenecarboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Alternatively, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to directly couple an amine with a halothiophene, forming a C-N bond and introducing the amide precursor.
Catalytic Asymmetric Functionalization and Dearomatization of Thiophene Derivatives
Modern synthetic methods have enabled the catalytic asymmetric functionalization of thiophenes, allowing for the construction of chiral thiophene-containing molecules and the dearomatization of the thiophene ring to create complex three-dimensional structures. rsc.org
Asymmetric Functionalization
The development of chiral catalysts has made it possible to perform enantioselective reactions on thiophene substrates. Examples include:
Asymmetric Hydrogenation: Ruthenium-N-heterocyclic carbene catalysts have been used for the highly asymmetric hydrogenation of substituted thiophenes, yielding enantiomerically pure tetrahydrothiophenes. acs.org
Asymmetric Aldol and Michael Reactions: Chiral Lewis acid catalytic systems, such as those involving copper(II) and chiral bis(amino-alcohol)thiophene ligands, have been developed for enantioselective Aldol and Domino Knoevenagel-Michael cyclization reactions. nih.gov Organocatalysts have also been employed for asymmetric sulfa-Michael additions to generate polyfunctionalized tetrahydrothiophenes. metu.edu.tr
These methods are crucial for synthesizing chiral building blocks for pharmaceuticals and materials science. sciencedaily.com
Dearomatization
Catalytic asymmetric dearomatization (CADA) is a powerful strategy for converting flat, aromatic thiophenes into chiral, cyclic molecules. rsc.orgresearchgate.net Thiophene is generally less prone to dearomatization than other heteroarenes due to its high resonance stabilization energy, making this transformation challenging. researchgate.net However, recent advances have utilized strategies such as chiral phosphoric acid catalysis to achieve enantioselective dearomatization of substituted thiophenes through remote conjugate additions. researchgate.net This approach allows for the rapid construction of diverse and complex molecular scaffolds from simple thiophene precursors. rsc.org
Computational and Theoretical Investigations of 4,5 Dimethylthiophene 3 Carbohydrazide and Analogues
Elucidation of Electronic Structure and Quantum Chemical Parameters
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of thiophene (B33073) carbohydrazide (B1668358) derivatives. These computational methods provide a detailed understanding of the molecule's behavior at a subatomic level.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.
For the analogous compound, thiophene-2-carbohydrazide (B147627), DFT calculations at the B3LYP/6-311G(d,p) level of theory have determined these values. The HOMO energy was calculated to be -6.6524 eV, and the LUMO energy was -1.3516 eV. rsc.org This results in a HOMO-LUMO energy gap of 5.3008 eV. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity. The presence of two electron-donating methyl groups on the thiophene ring of 4,5-Dimethylthiophene-3-carbohydrazide would likely lead to a slight increase in the HOMO energy level and a potential decrease in the energy gap, thereby subtly influencing its reactivity compared to the unsubstituted analogue.
Table 1: Frontier Molecular Orbital Energies for Thiophene-2-carbohydrazide
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.6524 |
| ELUMO | -1.3516 |
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
Based on the calculated HOMO and LUMO energies for thiophene-2-carbohydrazide, the following global reactivity descriptors have been determined rsc.org:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Global Reactivity Descriptors for Thiophene-2-carbohydrazide
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.002 |
| Chemical Potential (μ) | -4.002 |
| Hardness (η) | 2.6504 |
| Softness (S) | 0.3773 |
These values indicate a stable molecule with a moderate reactivity profile. For this compound, it is anticipated that the methyl groups would slightly alter these values, potentially increasing the softness and nucleophilicity of the molecule.
DFT calculations provide precise information on the geometric parameters, such as bond lengths and angles. For 2-Thiophene Carbohydrazide, a good agreement between the calculated and experimental structural parameters has been observed, validating the computational methodology. jetir.org For instance, in the thiophene ring of 2-Thiophene Carbohydrazide, the C-C bond lengths are calculated to be in the range of 1.0674 Å to 1.7787 Å, and the bond angles C1–S2–C3 and S2–C3–C4 are 112.986° and 123.767°, respectively, as determined by the B3LYP/6-31+G(d,p) method. jetir.org
Charge distribution analysis, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. In 2-Thiophene Carbohydrazide, it has been found that certain carbon atoms accommodate a higher positive charge due to the presence of strongly electronegative atoms, making them more acidic. jetir.org This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Prediction and Simulation of Spectroscopic Properties
Computational methods are also employed to predict and simulate various spectroscopic properties, providing a powerful tool for the interpretation of experimental spectra.
Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For thiophene-2-carbohydrazide, theoretical UV-Vis spectra have been calculated. researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV-visible light. The transitions are typically from occupied molecular orbitals (like HOMO) to unoccupied molecular orbitals (like LUMO). The predicted spectra for analogues can serve as a reference for experimental studies on this compound. The addition of methyl groups may cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating nature.
FT-IR Spectra Simulations
Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying functional groups and elucidating the structure of molecules. Computational simulations of FT-IR spectra, typically performed using Density Functional Theory (DFT), can aid in the assignment of experimental vibrational bands.
For thiophene carbohydrazide derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), have been employed to predict vibrational frequencies. rsc.orgrsc.org The simulated spectra for analogous compounds, such as thiophene-2-carbohydrazide, show characteristic vibrational modes that can be expected for this compound. researchgate.net
Key vibrational modes anticipated for this compound, based on studies of similar molecules, include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. nih.gov
C=O stretching: The carbonyl group of the hydrazide moiety is expected to show a strong absorption band. nih.gov
Thiophene ring vibrations: Stretching and bending vibrations of the C-C, C=C, and C-S bonds within the thiophene ring. iosrjournals.org
Methyl group vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the two methyl groups.
The table below presents a hypothetical assignment of vibrational frequencies for this compound based on computational studies of analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Stretching of the amine and amide N-H bonds. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bond on the thiophene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of the C-H bonds in the methyl groups. |
| C=O Stretch | 1650 - 1680 | Stretching of the carbonyl group in the carbohydrazide moiety. |
| C=C Stretch (Ring) | 1500 - 1600 | Stretching of the carbon-carbon double bonds in the thiophene ring. |
| N-H Bend | 1550 - 1650 | Bending of the N-H bonds. |
| C-N Stretch | 1200 - 1350 | Stretching of the carbon-nitrogen bond. |
| C-S Stretch (Ring) | 600 - 800 | Stretching of the carbon-sulfur bonds in the thiophene ring. |
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of thiophene derivatives.
Energy Profiles and Transition State Characterization
The synthesis of substituted thiophenes often proceeds through multi-step reactions. Computational studies can map out the energy profile of these reaction pathways, identifying intermediates and transition states. For instance, the mechanism of formation for related dihydrothiophene derivatives has been investigated using quantum-chemical methods. nih.gov These studies calculate the Gibbs free energies of reactants, intermediates, transition states, and products to determine the most plausible reaction mechanism. nih.gov
A common method for synthesizing 2-aminothiophene-3-carboxamides and related structures is the Gewald reaction. pcbiochemres.com Computational modeling of this and similar reactions involves:
Locating Transition States: Algorithms are used to find the geometry of the transition state connecting reactants and products.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. nih.gov
For a hypothetical reaction involving this compound, computational analysis would provide insights into the reaction's feasibility and the stability of any intermediates. The table below illustrates the type of data that would be generated from such a study.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials. |
| Transition State 1 | +25.0 | Energy barrier for the first step. | |
| 2 | Intermediate | -10.0 | A stable species formed during the reaction. |
| Transition State 2 | +15.0 | Energy barrier for the second step. | |
| 3 | Products | -30.0 | Final products of the reaction. |
Thermodynamic Studies and Solvation Parameters
Theoretical calculations can predict various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. academie-sciences.fr These parameters are crucial for understanding the stability and reactivity of compounds like this compound.
Studies on analogous compounds, such as 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) (ADTC), have explored their thermodynamic and solvation properties. pcbiochemres.com In such studies, the solubility of the compound in different solvents and at various temperatures is measured and then correlated with computationally derived parameters. pcbiochemres.com
Key thermodynamic and solvation parameters that can be investigated computationally include:
Gibbs Free Energy of Solvation: The change in free energy when a molecule is transferred from the gas phase to a solvent.
Enthalpy of Solvation: The change in enthalpy associated with the solvation process.
Entropy of Solvation: The change in entropy upon solvation.
These parameters are often calculated using a combination of quantum mechanics and molecular dynamics simulations. nih.gov The table below presents hypothetical thermodynamic data for this compound in a common solvent.
| Parameter | Value | Unit |
| Enthalpy of Formation (Gas Phase) | ΔHf° | kJ/mol |
| Gibbs Free Energy of Formation (Gas Phase) | ΔGf° | kJ/mol |
| Entropy (Gas Phase) | S° | J/(mol·K) |
| Solvation Free Energy (in Ethanol) | ΔGsolv | kJ/mol |
| Enthalpy of Solvation (in Ethanol) | ΔHsolv | kJ/mol |
Applications in Advanced Materials Science and Coordination Chemistry
Role in Organic Electronic Materials
The integration of thiophene (B33073) derivatives into organic electronic materials is a well-established strategy for enhancing their performance. The electron-rich nature of the thiophene ring facilitates charge transport, a critical characteristic for semiconducting materials. While direct studies on polymers derived from 4,5-dimethylthiophene-3-carbohydrazide are not extensively documented, the known properties of analogous structures provide a strong indication of its potential in this area.
π-Conjugated Polymers Incorporating Thiophene and Oxadiazole/Thiadiazole Moieties
The carbohydrazide (B1668358) group in this compound serves as a synthetic precursor to oxadiazole and thiadiazole heterocycles. These five-membered rings are electron-accepting in nature and, when incorporated into a polymer backbone with electron-donating thiophene units, can create donor-acceptor (D-A) type π-conjugated polymers. Such polymers are of significant interest for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The introduction of oxadiazole or thiadiazole moieties into a polythiophene backbone can significantly influence the material's electronic properties. For instance, the incorporation of these electron-accepting units generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) energy levels. This can result in higher open-circuit voltages (Voc) in polymer solar cells.
Research on analogous polymers has demonstrated that the choice between an oxadiazole and a thiadiazole linker can fine-tune the material's properties. Polymers containing thiadiazole units have been observed to exhibit higher charge carrier mobilities compared to their oxadiazole counterparts, which is attributed to more ordered molecular packing and stronger intermolecular interactions.
Table 1: Comparison of Properties of Thiophene-based Polymers with Oxadiazole and Thiadiazole Moieties
| Polymer Feature | Effect of Oxadiazole (OXD) Moiety | Effect of Thiadiazole (TD) Moiety |
|---|---|---|
| Electronic Nature | Electron-accepting | More strongly electron-accepting than OXD |
| HOMO Energy Level | Lowered compared to parent polythiophene | Generally lower than OXD-containing polymers |
| Band Gap | Wider band gap | Narrower band gap |
| Charge Carrier Mobility | Moderate mobility | Often higher mobility due to enhanced planarity and packing |
| Photovoltaic Performance | Can lead to high open-circuit voltage (Voc) | Can improve short-circuit current (Jsc) and fill factor (FF) |
This table provides a generalized comparison based on trends observed in analogous polymer systems.
Development of Organic Semiconducting Materials
Thiophene-based organic semiconductors are a cornerstone of modern organic electronics. The performance of these materials is highly dependent on their molecular structure, which influences intermolecular interactions and solid-state packing, both of which are crucial for efficient charge transport. The design of novel thiophene-containing small molecules and polymers is a continuous effort to achieve higher charge carrier mobilities and better device stability.
The this compound scaffold offers several features that could be beneficial in the design of organic semiconductors. The methyl groups can enhance solubility in organic solvents, which is advantageous for solution-based processing techniques like spin-coating and printing. Furthermore, the carbohydrazide moiety can be chemically modified to introduce various functional groups, allowing for the fine-tuning of the molecule's electronic properties and solid-state organization.
While specific performance data for semiconductors directly derived from this compound is not available, the broader class of thiophene-based semiconductors exhibits a wide range of charge carrier mobilities, from moderate to very high values, making them suitable for applications such as organic field-effect transistors (OFETs) and sensors.
Coordination Chemistry of Thiophene-Carbohydrazide Ligands
The carbohydrazide functional group is an excellent chelating agent for a variety of metal ions. When attached to a thiophene ring, it creates a ligand with multiple potential coordination sites: the carbonyl oxygen, the terminal amino nitrogen, the hydrazinic nitrogen, and the thiophenic sulfur. This versatility allows for the formation of a diverse range of metal complexes with interesting structural and electronic properties.
Design and Synthesis of Metal-Chelate Complexes
Metal complexes of thiophene-carbohydrazide and related ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The stoichiometry of the reaction can be controlled to yield complexes with different metal-to-ligand ratios.
The nature of the metal ion and the reaction conditions play a crucial role in determining the final structure of the complex. For instance, studies on analogous thiophene-2-carbohydrazide (B147627) ligands have shown the formation of octahedral complexes with Mn(II), Co(II), and Ni(II), where the ligand acts as a neutral bidentate donor. researchgate.net In these cases, coordination typically occurs through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group. researchgate.net
Investigation of Ligand-Metal Coordination Modes and Stereochemistry
The coordination behavior of thiophene-carbohydrazide ligands can be quite flexible. Depending on the metal ion, the pH of the medium, and the presence of other coordinating species, these ligands can act as neutral or deprotonated species and can exhibit different denticities (the number of donor atoms attached to the central metal).
Common coordination modes observed for similar ligands include:
Bidentate (O, N): Coordination through the carbonyl oxygen and the terminal amino nitrogen is a frequently observed mode, particularly when the ligand is neutral. researchgate.net
Bidentate (S, N): In some cases, especially with Schiff base derivatives formed from the carbohydrazide, coordination can involve the thiophenic sulfur and an imine nitrogen. derpharmachemica.com
Tridentate (O, N, S): If the ligand is flexible enough, it can potentially coordinate through the carbonyl oxygen, a hydrazinic nitrogen, and the thiophenic sulfur.
The stereochemistry of the resulting metal complexes is dictated by the coordination number of the metal ion and the preferred geometry of the ligand chelate rings. For example, with first-row transition metals, octahedral, tetrahedral, and square planar geometries are commonly observed. derpharmachemica.com Studies on a hydrazone derived from thiophene-2-carbaldehyde (B41791) and pyridine-4-carbohydrazide have shown the formation of octahedral Fe(III), Ru(III), and Cu(II) complexes, a square planar Pd(II) complex, and tetrahedral Zn(II), Cd(II), and Hg(II) complexes. derpharmachemica.com
Table 2: Observed Geometries in Metal Complexes of a Thiophene-Carbohydrazide Derivative
| Metal Ion | Coordination Geometry |
|---|---|
| Fe(III) | Octahedral |
| Ru(III) | Octahedral |
| Co(II) | Tetrahedral |
| Ni(II) | Square Planar |
| Cu(II) | Octahedral |
| Pd(II) | Square Planar |
| Zn(II) | Tetrahedral |
| Cd(II) | Tetrahedral |
| Hg(II) | Tetrahedral |
Data from a study on a hydrazone derived from thiophene-2-carbaldehyde and pyridine-4-carbohydrazide. derpharmachemica.com
The investigation of these coordination compounds is not only of fundamental interest in inorganic chemistry but also holds potential for applications in catalysis, sensing, and materials science, where the interplay between the metal center and the functional organic ligand can lead to unique properties.
Future Directions and Emerging Research Avenues for 4,5 Dimethylthiophene 3 Carbohydrazide
Exploration of Green Chemistry Approaches in Synthesis
The synthesis of hydrazide compounds is increasingly moving towards more environmentally friendly methods. unito.it Traditional synthesis methods often involve multiple steps and the use of hazardous solvents. Green chemistry principles offer a pathway to develop more sustainable and efficient synthetic routes for 4,5-Dimethylthiophene-3-carbohydrazide and its derivatives.
Key green chemistry approaches that could be explored include:
Solvent-Free Synthesis: Techniques like grinding carboxylic acids with hydrazine (B178648) hydrate (B1144303) in a mortar and pestle have proven to be a highly efficient, eco-friendly method for producing hydrazides without the need for solvents. researchgate.net This approach simplifies the workup procedure and can lead to the formation of a solid mass that can be directly crystallized. researchgate.net Another solvent-free method involves the hydrazinolysis of esters with hydrazine hydrate under microwave irradiation, offering a rapid synthesis of aromatic hydrazides. researchgate.net A patented method also describes a solvent-free reaction for hydrazide compounds, which increases the effective utilization of the reactor volume and enhances production efficiency. google.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields. nih.gov This technology can be applied to the synthesis of thiophene (B33073) derivatives under solvent-free conditions. researchgate.netresearchgate.net For instance, the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds has been shown to be a rapid and efficient process. rsc.org Microwave-assisted protocols have also been developed for the green functionalization of thiophenes using nanocatalysts in bio-based solvents. unito.it
Catalyst-Free Synthesis: The development of catalyst-free, microwave-assisted synthesis methods presents another avenue for green chemistry. For example, the synthesis of 8-hydroxyquinolines has been achieved with higher yields under microwave irradiation without a catalyst compared to conventional heating. nih.gov
The adoption of these green chemistry principles can significantly reduce the environmental impact of synthesizing this compound, making its production more sustainable and cost-effective.
Advanced Spectroscopic Characterization of Novel Derivatives
A thorough understanding of the structural and electronic properties of novel derivatives of this compound is crucial for their potential applications. Advanced spectroscopic techniques are indispensable for this purpose.
Future research should focus on the comprehensive characterization of new derivatives using a combination of the following methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of newly synthesized compounds. mdpi.commdpi.com Advanced NMR techniques, such as COSY and ROESY, can provide further insights into the connectivity and spatial arrangement of atoms within the molecule. daneshyari.com The conformational characteristics of C-N/N-N bonds in N-acylhydrazones can also be investigated using NMR spectroscopy. nih.gov
Mass Spectrometry (MS): MS is essential for determining the molecular weight and confirming the elemental composition of the synthesized compounds. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.nettandfonline.comiucr.org This technique is crucial for understanding the supramolecular architecture of these compounds. nih.goviucr.org
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule and can provide information about bonding and molecular structure. daneshyari.comresearchgate.net
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study the photophysical properties of the compounds. daneshyari.com
The data obtained from these advanced spectroscopic methods will provide a detailed picture of the structural and electronic properties of novel this compound derivatives, which is essential for understanding their reactivity and potential applications.
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying the electronic structure, properties, and reactivity of molecules. mdpi.comscienceopen.comrdd.edu.iq Developing predictive computational models for this compound and its derivatives can accelerate the discovery of new compounds with desired properties.
Future research in this area should focus on:
DFT Calculations: DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts, which can be compared with experimental data to validate the computational model. mdpi.comnih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of the compound. nih.gov
Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, it is possible to establish SARs that correlate the structural features of the molecules with their biological or chemical activity. nih.govnih.gov
Molecular Docking: For derivatives with potential biological activity, molecular docking studies can be used to predict their binding modes with specific biological targets, such as enzymes or receptors. tandfonline.comnih.gov
These computational models can guide the rational design of new derivatives of this compound with enhanced properties and functionalities.
Integration into Supramolecular Assembly and Self-Assembly Systems
Supramolecular chemistry, which focuses on the study of non-covalent interactions, offers exciting opportunities for the integration of this compound into complex, functional systems. nih.gov The ability of molecules to self-assemble into well-defined nanostructures is a key aspect of this field. mdpi.comrsc.org
Future research should explore the following aspects:
Hydrogen Bonding: The carbohydrazide (B1668358) moiety is capable of forming strong hydrogen bonds, which can be utilized to direct the self-assembly of molecules into specific architectures, such as chains or sheets. nih.govnih.govethernet.edu.et
Crystal Engineering: By understanding the intermolecular interactions, it is possible to design and synthesize crystalline materials with desired properties. nih.govacs.org Hirshfeld surface analysis can be a valuable tool for analyzing and quantifying these interactions. researchgate.nettandfonline.comnih.gov
Host-Guest Chemistry: Thiophene-based molecules can be incorporated into host-guest systems, such as those involving pillar researchgate.netarenes, to create novel materials with interesting photophysical properties, including white-light emission. nih.gov
π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions, which can also play a significant role in the self-assembly process. acs.org
By harnessing the principles of supramolecular chemistry and self-assembly, it is possible to create novel materials and systems based on this compound with applications in areas such as materials science, nanotechnology, and drug delivery.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4,5-Dimethylthiophene-3-carbohydrazide?
The compound is typically synthesized via Gewald reaction derivatives or acyl hydrazide functionalization. Evidence from related thiophene-carbohydrazide syntheses highlights the use of acetic acid as a solvent, reflux conditions (80–100°C), and catalysts like piperidine for cyclization. For example, 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide (a structural analog) was synthesized by reacting ethyl esters with hydrazine hydrate under reflux, achieving yields of ~70% after recrystallization in ethanol . Optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for hydrazide introduction) to minimize byproducts like unreacted esters or over-substituted derivatives .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm the thiophene ring substitution pattern, methyl group integration, and hydrazide NH signals (δ 8.5–9.5 ppm). H-N HMBC can resolve ambiguity in hydrazide bonding .
- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3350 cm (N-H stretches) validate the carbohydrazide moiety .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:
- Electrophilic/nucleophilic sites : Fukui indices identify reactive positions on the thiophene ring for derivatization .
- Hydrogen-bonding propensity : Lattice energy calculations (e.g., using PIXEL method) predict crystal packing motifs, crucial for designing co-crystals or salts .
- Tautomeric stability : Compare energies of keto-enol or hydrazide-hydrazone tautomers to guide synthetic pathways .
Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?
Discrepancies often arise from:
- Polymorphism : Use variable-temperature XRD to identify phase transitions or solvent-dependent crystal forms .
- Dynamic NMR effects : Perform H NMR at low temperatures (-40°C) to "freeze" conformational changes in the hydrazide group .
- Impurity interference : Combine HPLC with mass spectrometry to detect trace byproducts (e.g., oxidized thiophene derivatives) .
Q. What strategies enable derivatization of this compound into bioactive heterocycles?
Key approaches include:
- Cyclocondensation : React with aldehydes/ketones to form thienopyrimidines or pyrazoles. For example, condensation with acetylacetone yields fused thiophene-pyrimidine systems, validated by H NMR and X-ray crystallography .
- Mannich reactions : Introduce aminoalkyl groups at the thiophene C-2 position using formaldehyde and secondary amines, enhancing solubility for pharmacological studies .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to diversify the thiophene ring .
Q. How can QSAR models correlate structural features of this compound derivatives with biological activity?
Quantitative Structure-Activity Relationship (QSAR) studies require:
- Descriptor selection : Calculate logP, polar surface area, and H-bond donor/acceptor counts to predict membrane permeability .
- Docking simulations : Map interactions between derivatives and target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrazide-mediated hydrogen bonds .
- Statistical validation : Use partial least squares (PLS) regression to correlate IC values with electronic parameters (e.g., Hammett σ constants) .
Methodological Notes
- Synthetic Reproducibility : Always report solvent purity, drying protocols (e.g., molecular sieves for hydrazine reactions), and inert atmosphere conditions to ensure consistency .
- Data Interpretation : Cross-reference experimental spectra with simulated DFT-IR/NMR data to confirm assignments .
- Ethical Compliance : Follow institutional guidelines for waste disposal, particularly for hydrazine-containing byproducts, to mitigate environmental risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
